molecular formula C15H12ClN3O4 B5606755 N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide

N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide

Cat. No.: B5606755
M. Wt: 333.72 g/mol
InChI Key: HSKXKPHBWHTMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide is a chemical compound with the molecular formula C15H12ClN3O4 and a molecular weight of 333.734 g/mol . This compound is known for its unique structure, which includes an acetylamino group, a chloro group, and a nitro group attached to a benzamide backbone. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by the acetylation of 3-aminophenyl to form the acetylamino group. The final step involves coupling the acetylamino group with the nitrated 4-chlorobenzamide under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and acetylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research applications.

Properties

IUPAC Name

N-(3-acetamidophenyl)-4-chloro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4/c1-9(20)17-11-3-2-4-12(8-11)18-15(21)10-5-6-13(16)14(7-10)19(22)23/h2-8H,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKXKPHBWHTMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.